![molecular formula C20H16F6N2O2 B2588384 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2034595-74-7](/img/structure/B2588384.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide, also known as BVT.2733, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on cancer cells, making it a promising candidate for cancer treatment.2733.
Scientific Research Applications
- The compound has been investigated for its antimicrobial potential. In vitro studies have shown that certain derivatives of this compound exhibit significant antibacterial activity against various strains .
- Researchers have explored its effectiveness against drug-resistant bacterial infections, which is crucial given the rising resistance to traditional antibiotics .
- Notably, compounds 11b, 11e, 11f, and 11h from this series demonstrated potent antimicrobial effects .
- FtsZ is a key protein involved in bacterial cell division. In silico studies revealed that the mentioned compounds interact with FtsZ, making them potential candidates for novel antibacterial agents .
- Targeting FtsZ offers an alternative mechanism of action compared to conventional antibiotics, which may help combat resistance .
- Benzimidazole moieties are essential building blocks in drug discovery. The compound’s benzimidazole bridged benzophenone substituted indole scaffolds provide a versatile framework for designing innovative drugs .
- Benzimidazoles are known for their bioactivity against various microorganisms . Their wide range of biological activities makes them attractive for further exploration .
- Researchers can use this compound as a starting point for designing novel drugs. By modifying its structure, they can optimize its pharmacological properties and enhance its efficacy .
- The combination of benzophenone, indole, and benzimidazole moieties offers exciting possibilities for drug development .
- Investigating its effects against fungal infections may reveal additional therapeutic applications .
Antimicrobial Activity
FtsZ Inhibition
Benzimidazole Framework
Drug Development
Antifungal Potential
Chemical Entities of Biological Interest (ChEBI)
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O2/c1-28-5-4-11-6-12(2-3-16(11)28)17(29)10-27-18(30)13-7-14(19(21,22)23)9-15(8-13)20(24,25)26/h2-9,17,29H,10H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWRBYVELXUWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide |
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